molecular formula C18H30N2 B11069250 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine

1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine

Cat. No.: B11069250
M. Wt: 274.4 g/mol
InChI Key: DHMVYLKPSRWGRR-UHFFFAOYSA-N
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Description

1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring attached to an adamantyl group The adamantyl group is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a base-mediated cyclization reaction where the adamantane derivative is reacted with pyrrolidine in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and stability, allowing the compound to fit into the active sites of enzymes or receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine is unique due to the presence of both the adamantyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration .

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(6-pyrrolidin-1-yl-2-adamantyl)pyrrolidine

InChI

InChI=1S/C18H30N2/c1-2-6-19(5-1)17-13-9-15-11-14(17)12-16(10-13)18(15)20-7-3-4-8-20/h13-18H,1-12H2

InChI Key

DHMVYLKPSRWGRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2C3CC4CC2CC(C3)C4N5CCCC5

Origin of Product

United States

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